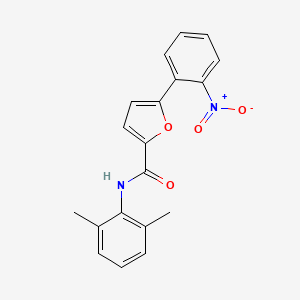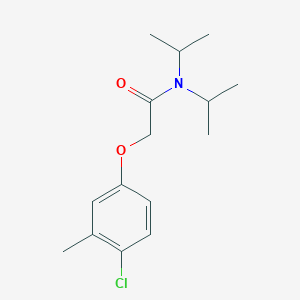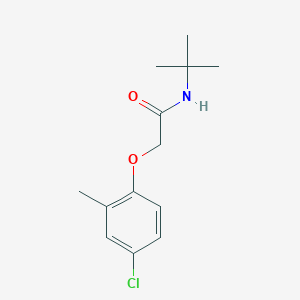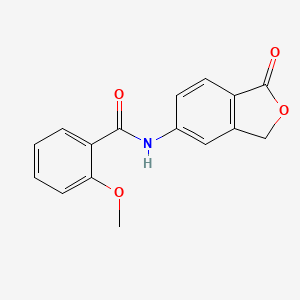![molecular formula C13H11N3O4S B5809244 3-nitro-N'-[(2-thienylacetyl)oxy]benzenecarboximidamide](/img/structure/B5809244.png)
3-nitro-N'-[(2-thienylacetyl)oxy]benzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-nitro-N'-[(2-thienylacetyl)oxy]benzenecarboximidamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields including medicinal chemistry, pharmacology, and biochemistry. This compound has been synthesized using different methods and has shown promising results in various scientific studies.
Applications De Recherche Scientifique
3-nitro-N'-[(2-thienylacetyl)oxy]benzenecarboximidamide has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been reported to exhibit anticancer, antifungal, and antibacterial activities. Additionally, it has shown promising results in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Mécanisme D'action
The mechanism of action of 3-nitro-N'-[(2-thienylacetyl)oxy]benzenecarboximidamide is not fully understood. However, it has been proposed that the compound may act by inhibiting the activity of certain enzymes and proteins involved in the growth and proliferation of cancer cells. It may also act by disrupting the membrane integrity of fungal and bacterial cells, leading to their death.
Biochemical and Physiological Effects:
3-nitro-N'-[(2-thienylacetyl)oxy]benzenecarboximidamide has been reported to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the growth and proliferation of various cancer cell lines. Additionally, it has been reported to exhibit antifungal and antibacterial activities. The compound has also shown promising results in the treatment of neurological disorders by reducing oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-nitro-N'-[(2-thienylacetyl)oxy]benzenecarboximidamide in lab experiments is its potential to exhibit multiple biological activities. This makes it a versatile compound that can be used to study various biological processes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on 3-nitro-N'-[(2-thienylacetyl)oxy]benzenecarboximidamide. One area of interest is the development of more efficient synthesis methods for the compound. Additionally, further studies are needed to fully understand the mechanism of action of the compound and to identify its molecular targets. Furthermore, the potential use of the compound in the treatment of other diseases such as viral infections and autoimmune disorders should also be explored.
Méthodes De Synthèse
The synthesis of 3-nitro-N'-[(2-thienylacetyl)oxy]benzenecarboximidamide has been reported using various methods. One of the most commonly used methods involves the reaction of 3-nitrobenzoic acid with thionyl chloride to form 3-nitrobenzoyl chloride, which is then reacted with 2-thienylacetic acid to form the corresponding acid chloride. The acid chloride is then reacted with N-(tert-butoxycarbonyl)imidazole to form the desired compound.
Propriétés
IUPAC Name |
[(Z)-[amino-(3-nitrophenyl)methylidene]amino] 2-thiophen-2-ylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4S/c14-13(9-3-1-4-10(7-9)16(18)19)15-20-12(17)8-11-5-2-6-21-11/h1-7H,8H2,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEVNBVSNLIZRGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=NOC(=O)CC2=CC=CS2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C(=N/OC(=O)CC2=CC=CS2)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-nitro-N'-[(2-thienylacetyl)oxy]benzenecarboximidamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-methyl-4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B5809171.png)

![2-[(2-fluorobenzyl)oxy]-1-(2-nitrovinyl)naphthalene](/img/structure/B5809179.png)
![N'-{[2-(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5809186.png)

![1-(3-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5809205.png)


![N-benzyl-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5809252.png)
![2-chloro-5-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5809259.png)

![N-{[(4-fluorophenyl)amino]carbonothioyl}-4-isopropylbenzamide](/img/structure/B5809269.png)